molecular formula C12H11FN2O2S B2849442 3-Amino-N-(2-fluoro-phenyl)-benzenesulfonamide CAS No. 328028-26-8

3-Amino-N-(2-fluoro-phenyl)-benzenesulfonamide

Cat. No.: B2849442
CAS No.: 328028-26-8
M. Wt: 266.29
InChI Key: DEYJEQBTSCQVKR-UHFFFAOYSA-N
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Description

3-Amino-N-(2-fluoro-phenyl)-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features an amino group, a fluoro-substituted phenyl group, and a benzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

3-Amino-N-(2-fluoro-phenyl)-benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antibacterial agent.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(2-fluoro-phenyl)-benzenesulfonamide typically involves the following steps:

    Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonation: The resulting 2-fluoroaniline is then reacted with benzenesulfonyl chloride in the presence of a base like pyridine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(2-fluoro-phenyl)-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 3-Amino-N-(2-fluoro-phenyl)-benzenesulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, it may inhibit the synthesis of folic acid in bacteria, which is essential for their growth and replication. The compound binds to the active site of the enzyme dihydropteroate synthase, preventing the formation of dihydrofolic acid.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-(2-fluoro-phenyl)-benzenesulfonamide
  • 3-Amino-N-(4-fluoro-phenyl)-benzenesulfonamide
  • 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide

Uniqueness

3-Amino-N-(2-fluoro-phenyl)-benzenesulfonamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The position of the fluoro group on the phenyl ring can affect the compound’s electronic properties and its interaction with biological targets.

Properties

IUPAC Name

3-amino-N-(2-fluorophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2S/c13-11-6-1-2-7-12(11)15-18(16,17)10-5-3-4-9(14)8-10/h1-8,15H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYJEQBTSCQVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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